molecular formula C16H12N6O3S B2534467 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034321-64-5

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2534467
CAS RN: 2034321-64-5
M. Wt: 368.37
InChI Key: AGNSNGLTVBKNCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a compound with the molecular formula C15H14N6O4 . It has a molecular weight of 342.31 g/mol . The compound is also known by its synonyms N- (2- (2,4-dioxo-1,2-dihydropyrido [2,3-d]pyrimidin-3 (4H)-yl)ethyl)-2- (6-oxopyridazin-1 (6H)-yl)acetamide and N- [2- (2,4-dioxo-1H-pyrido [2,3-d]pyrimidin-3-yl)ethyl]-2- (6-oxopyridazin-1-yl)acetamide .


Molecular Structure Analysis

The compound has a complex structure that includes a pyrido[2,3-d]pyrimidine-2,4-dione moiety . The InChI string and Canonical SMILES provide a textual representation of the compound’s structure . For a detailed structural analysis, it is recommended to use specialized software or tools that can interpret these strings and visualize the structure.


Physical And Chemical Properties Analysis

The compound has several computed properties. It has a XLogP3-AA of -1.5, indicating its relative hydrophilicity . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has a rotatable bond count of 5 . Its topological polar surface area is 124 Ų . The compound has a complexity of 646 .

Scientific Research Applications

Synthesis and Biological Activities of Heterocyclic Compounds

  • Anti-Inflammatory and Analgesic Properties : Compounds derived from heterocyclic frameworks, similar in structural complexity to the queried compound, have been synthesized and tested for their COX-2 inhibitory, analgesic, and anti-inflammatory activities. For example, Abu‐Hashem et al. (2020) synthesized novel compounds demonstrating significant COX-2 selectivity, analgesic, and anti-inflammatory properties, compared with standard drugs like sodium diclofenac Molecules.

  • Anticancer Activities : The synthesis and evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents have been reported by Rahmouni et al. (2016), highlighting the potential of these compounds in cancer therapy and inflammation management Bioorganic chemistry.

  • Antimicrobial Properties : Various synthesized heterocycles, including those containing a thiadiazole moiety, have been assessed for their insecticidal and antimicrobial efficacy against a range of pathogens, showing promising results in the control of agricultural pests and the potential for treating infectious diseases RSC Advances.

  • Synthetic Methodologies and Chemical Reactivity : The chemical synthesis of these compounds provides insights into novel methodologies for constructing complex heterocyclic systems, which could be pivotal in the development of new therapeutic agents. This includes innovative cyclization reactions, functional group transformations, and the exploration of new synthetic pathways Journal of Heterocyclic Chemistry.

properties

IUPAC Name

N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6O3S/c23-14(9-3-4-11-12(8-9)21-26-20-11)18-6-7-22-15(24)10-2-1-5-17-13(10)19-16(22)25/h1-5,8H,6-7H2,(H,18,23)(H,17,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNSNGLTVBKNCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)N(C2=O)CCNC(=O)C3=CC4=NSN=C4C=C3)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.